molecular formula C24H18N2 B11952113 3,4-Diphenyl-1-(p-tolyl)-1H-pyrrole-2-carbonitrile CAS No. 102755-56-6

3,4-Diphenyl-1-(p-tolyl)-1H-pyrrole-2-carbonitrile

Cat. No.: B11952113
CAS No.: 102755-56-6
M. Wt: 334.4 g/mol
InChI Key: HXIMTYHPFKFNBD-UHFFFAOYSA-N
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Description

3,4-Diphenyl-1-(p-tolyl)-1H-pyrrole-2-carbonitrile: is a heterocyclic compound that features a pyrrole ring substituted with phenyl groups at the 3 and 4 positions, a p-tolyl group at the 1 position, and a cyano group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diphenyl-1-(p-tolyl)-1H-pyrrole-2-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,4-diphenyl-1H-pyrrole with p-tolyl isocyanide in the presence of a base can yield the desired compound. The reaction conditions often involve the use of solvents like ethanol or dichloromethane and may require heating to facilitate the cyclization process.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and p-tolyl groups, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Electrophiles such as halogens, nitro groups, or sulfonic acids in the presence of catalysts like aluminum chloride or iron(III) chloride.

Major Products:

    Oxidation: Quinones, hydroxylated derivatives.

    Reduction: Amines, reduced nitriles.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology: In biological research, derivatives of this compound may be investigated for their potential biological activity, including antimicrobial, anticancer, or enzyme inhibitory properties.

Industry: The compound may find applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics, due to its conjugated system and potential electronic properties.

Mechanism of Action

The mechanism of action for 3,4-Diphenyl-1-(p-tolyl)-1H-pyrrole-2-carbonitrile would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano group and aromatic rings may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    3,4-Diphenyl-1H-pyrrole-2-carbonitrile: Lacks the p-tolyl group, which may affect its reactivity and applications.

    3,4-Diphenyl-1-(p-methoxyphenyl)-1H-pyrrole-2-carbonitrile: Contains a methoxy group instead of a methyl group, potentially altering its electronic properties and reactivity.

    3,4-Diphenyl-1-(p-chlorophenyl)-1H-pyrrole-2-carbonitrile:

Uniqueness: The presence of the p-tolyl group in 3,4-Diphenyl-1-(p-tolyl)-1H-pyrrole-2-carbonitrile imparts unique electronic and steric properties, distinguishing it from other similar compounds

Properties

CAS No.

102755-56-6

Molecular Formula

C24H18N2

Molecular Weight

334.4 g/mol

IUPAC Name

1-(4-methylphenyl)-3,4-diphenylpyrrole-2-carbonitrile

InChI

InChI=1S/C24H18N2/c1-18-12-14-21(15-13-18)26-17-22(19-8-4-2-5-9-19)24(23(26)16-25)20-10-6-3-7-11-20/h2-15,17H,1H3

InChI Key

HXIMTYHPFKFNBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C(=C2C#N)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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